

Surufatinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Surufatinib

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Introduction

Surufatinib, also known as HMPL-012, is a novel, orally administered small-molecule tyrosine kinase inhibitor (TKI) developed for the treatment of solid tumors.[1][2] It has demonstrated significant clinical activity, particularly in advanced neuroendocrine tumors (NETs).[3][4] What distinguishes **Surufatinib** is its unique dual mechanism of action, concurrently targeting tumor angiogenesis and modulating the tumor immune microenvironment.[1][2] This is achieved through the potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor-1 Receptor (CSF-1R).[3][5] This guide provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and pivotal clinical evaluation of **Surufatinib**.

Discovery and Rationale for Multi-Target Inhibition

The development of **Surufatinib** was predicated on the scientific understanding that tumor growth, progression, and metastasis are dependent on two interconnected processes: angiogenesis and immune evasion.

- **Angiogenesis:** Tumors require a dedicated blood supply to grow beyond a minimal size, a process known as angiogenesis.[6] Key drivers of this process are the VEGF and FGF signaling pathways.[6] By promoting the formation of new blood vessels, these pathways supply tumors with essential oxygen and nutrients. Therefore, inhibiting their receptors,

VEGFR and FGFR, is a validated strategy in oncology to starve tumors and impede their growth.[6][7]

- Immune Evasion: Tumors develop mechanisms to evade destruction by the host's immune system. A key component of the tumor microenvironment (TME) is the presence of tumor-associated macrophages (TAMs), which often adopt an M2-polarized phenotype that suppresses anti-tumor immune responses and promotes tumor growth and angiogenesis.[6][7] The survival, differentiation, and function of these TAMs are critically dependent on the CSF-1/CSF-1R signaling pathway.[7]

The rationale behind **Surufatinib**'s design was to create a single molecule capable of simultaneously blocking both of these critical pathways. This dual-pronged attack aims to not only inhibit tumor angiogenesis but also to remodel the TME from an immunosuppressive to an immune-supportive state, potentially leading to a more potent and durable anti-tumor response.[3]

Mechanism of Action

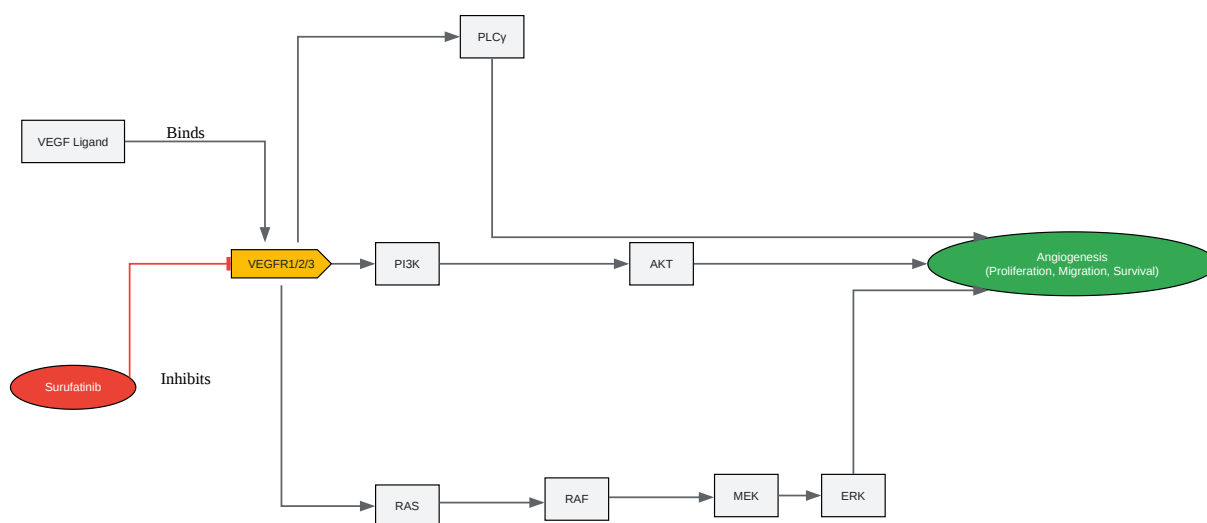
Surufatinib exerts its anti-tumor effects through the simultaneous inhibition of three key receptor tyrosine kinases.

- Anti-Angiogenesis:
 - VEGFR Inhibition: **Surufatinib** potently inhibits VEGFR1, 2, and 3.[3] VEGFR2 is the primary mediator of the angiogenic signal in endothelial cells.[8] By blocking ATP binding to the kinase domain of these receptors, **Surufatinib** prevents their activation by VEGF ligands, thereby inhibiting endothelial cell proliferation, migration, and survival, which are all critical steps in the formation of new blood vessels.[8][9]
 - FGFR1 Inhibition: The FGFR1 pathway is another important pro-angiogenic signal and a known mechanism of resistance to anti-VEGF therapies.[3] **Surufatinib**'s inhibition of FGFR1 provides a more comprehensive blockade of angiogenesis and may overcome potential resistance mechanisms.[3]
- Immune Regulation:

- CSF-1R Inhibition: By inhibiting CSF-1R, **Surufatinib** targets the M2-phenotype tumor-associated macrophages in the TME.^[7] This action is intended to reduce the population of these immunosuppressive cells, thereby enhancing the body's natural anti-tumor immune response.^[2]^[10]

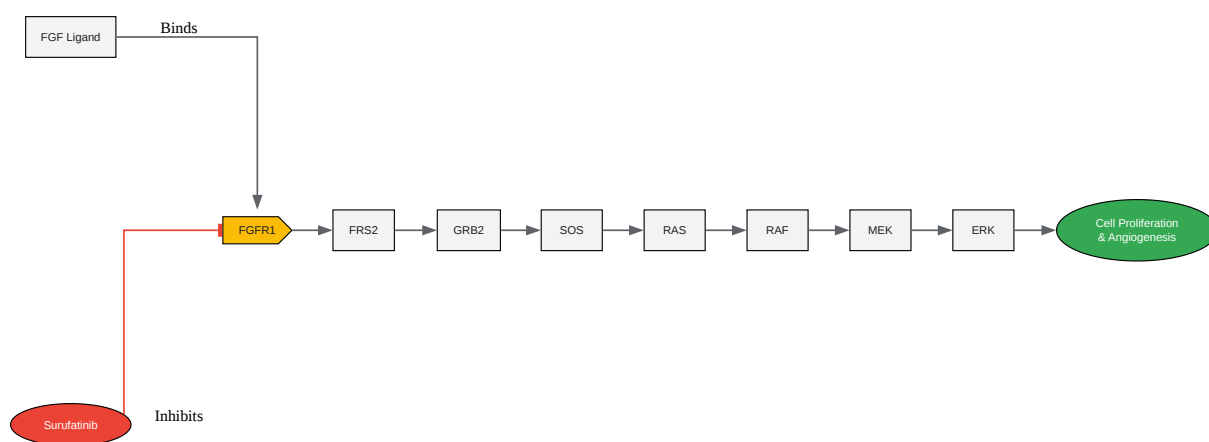
Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by **Surufatinib**.



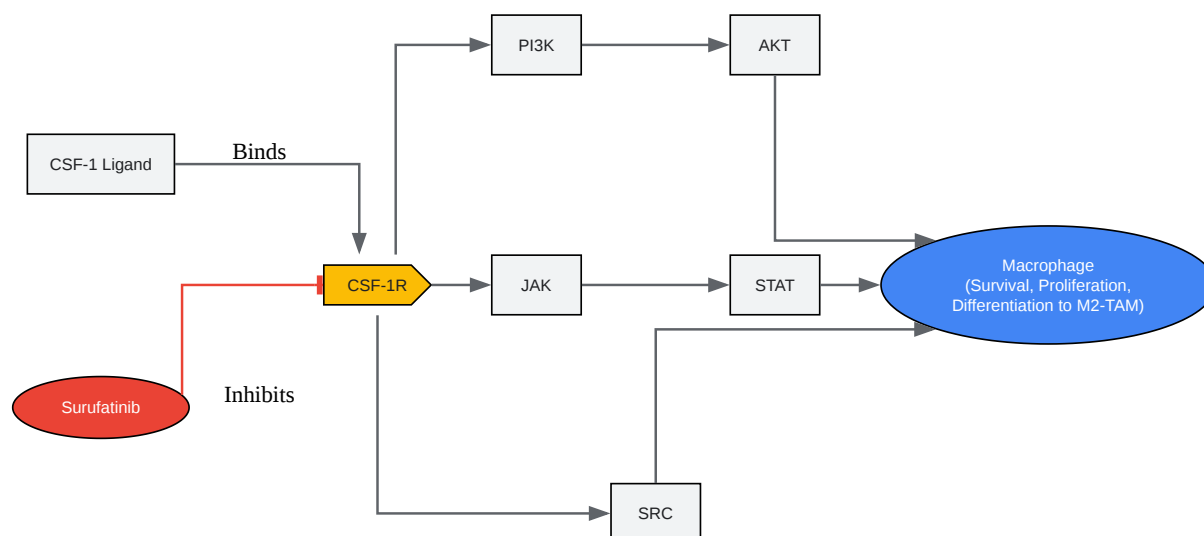
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Caption: VEGFR Signaling Pathway Inhibition by **Surufatinib**.



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Caption: FGFR1 Signaling Pathway Inhibition by **Surufatinib**.



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Caption: CSF-1R Signaling Pathway Inhibition by **Surufatinib**.

Chemical Synthesis

While the precise, step-by-step synthesis protocol for **Surufatinib** is proprietary and detailed within patent filings (e.g., U.S. Pat. No. 8,658,658), the general synthetic strategy involves multi-step organic synthesis.[11] The synthesis of complex heterocyclic molecules like **Surufatinib** typically involves the sequential construction of its core components: the substituted indole, the pyrimidine ring, and the phenyl methanesulfonamide side chain, followed by their coupling. Key reactions often include nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), and standard functional group manipulations to build the final molecule.

Chemical Information:

- Chemical Name: N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide
- Molecular Formula: C₂₄H₂₈N₆O₃S
- Molecular Weight: 480.6 g/mol

Preclinical and Clinical Development

Preclinical Data: In Vitro Kinase Inhibition

Preclinical studies were essential to establish the potency and selectivity of **Surufatinib** against its intended targets. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent activity at the nanomolar level.[\[3\]](#)

Target Kinase	IC ₅₀ (μmol/L)
VEGFR1	0.002
VEGFR2	0.024
VEGFR3	0.001
FGFR1	0.015
CSF-1R	0.004
Data sourced from Xu J, et al. (2021). [3]	

Clinical Efficacy in Neuroendocrine Tumors

The clinical efficacy of **Surufatinib** was robustly demonstrated in two pivotal, randomized, double-blind, placebo-controlled Phase III trials conducted in China: SANET-ep and SANET-p.[\[4\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 2: Efficacy Results from the SANET-ep Trial (Extra-pancreatic NETs)

Endpoint	Surufatinib (n=129)	Placebo (n=69)	Hazard Ratio (95% CI)	p-value
Median PFS (months)	9.2	3.8	0.33 (0.22–0.50)	<0.0001
Objective Response Rate	10.3%	0%	-	-
Disease Control Rate	86.5%	65.7%	-	-
PFS: Progression-Free Survival; CI: Confidence Interval. Data from Xu J, et al. (2020).[4]				

Table 3: Efficacy Results from the SANET-p Trial (Pancreatic NETs)

Endpoint	Surufatinib (n=113)	Placebo (n=59)	Hazard Ratio (95% CI)	p-value
Median PFS (months)	10.9	3.7	0.49 (0.32-0.76)	0.0011
Objective Response Rate	19.2%	1.9%	-	-
Disease Control Rate	80.8%	66.0%	-	-
PFS: Progression-Free Survival; CI: Confidence Interval. Data from Xu J, et al. (2020).[12]				

Safety and Tolerability

Across clinical studies, **Surufatinib** has demonstrated a manageable safety profile. The most common treatment-related adverse events are consistent with those of other TKIs targeting the VEGF pathway.[5][13]

Table 4: Common Grade ≥3 Treatment-Related Adverse Events (TRAEs)

Adverse Event	SANET-ep (Surufatinib)	SANET-p (Surufatinib)
Hypertension	36%	38%
Proteinuria	19%	10%
Hypertriglyceridemia	8%	7%
Diarrhea	5%	5%
Data from Xu J, et al. (2020). [4][12]		

Experimental Protocols

The following sections describe representative, standardized methodologies for the key experiments used to characterize a novel kinase inhibitor like **Surufatinib**.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC_{50} value of an inhibitor against a target kinase.

Objective: To quantify the potency of **Surufatinib** in inhibiting the enzymatic activity of recombinant VEGFR, FGFR1, and CSF-1R kinases.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Kinase activity consumes ATP; therefore, a lower signal (less ATP) indicates higher kinase activity. Inhibition of the kinase results in less ATP consumption and a higher signal.

Materials:

- Recombinant human kinase enzymes (e.g., VEGFR2, FGFR1, CSF-1R).
- Kinase-specific peptide substrate.
- **Surufatinib** stock solution (e.g., 10 mM in DMSO).
- ATP solution.
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Luminescence-based ATP detection kit (e.g., ADP-Glo™).
- 384-well white assay plates.
- Luminometer plate reader.

Procedure:

- **Compound Dilution:** Prepare a 10-point, 3-fold serial dilution of **Surufatinib** in DMSO. Further dilute these in kinase buffer to achieve the final desired assay concentrations.

Ensure the final DMSO concentration remains constant across all wells (e.g., $\leq 1\%$).

- Reaction Setup:
 - Add 2.5 μL of diluted **Surufatinib** or vehicle (DMSO) to the appropriate wells of a 384-well plate.
 - Add 5 μL of a master mix containing the specific kinase enzyme and its corresponding peptide substrate, prepared in kinase buffer.
 - Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
- Initiate Reaction: Add 2.5 μL of ATP solution to each well to start the kinase reaction. The ATP concentration should be at or near the Michaelis constant (K_m) for each respective enzyme.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Signal Detection:
 - Stop the kinase reaction by adding 5 μL of ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.
 - Add 10 μL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis: Calculate the percent inhibition for each **Surufatinib** concentration relative to the vehicle control. Determine the IC_{50} value by fitting the data to a four-parameter logistic dose-response curve.^{[15][16]}

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of an inhibitor on the proliferation and viability of cancer cells.

Objective: To determine the efficacy of **Surufatinib** in inhibiting the proliferation of tumor cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

Materials:

- Human tumor cell lines (e.g., HOS, U2OS for osteosarcoma).[\[10\]](#)
- Complete cell culture medium.
- **Surufatinib** stock solution (10 mM in DMSO).
- MTT solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or acidified isopropanol).
- 96-well clear flat-bottom plates.
- Microplate reader (absorbance).

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of **Surufatinib**. Include a vehicle control (DMSO only).
- Incubation: Incubate the cells for 48-72 hours.
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.
- Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the EC₅₀ value (effective concentration for 50% inhibition) from a dose-response curve.[\[5\]](#)[\[15\]](#)

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor activity of a compound in a living organism.

Objective: To assess the in vivo efficacy of **Surufatinib** in suppressing tumor growth.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

- Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
- Human tumor cell line of interest.
- Matrigel or similar basement membrane matrix.
- **Surufatinib** formulation for oral gavage.
- Vehicle control solution.
- Calipers for tumor measurement.

Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

- Treatment Administration: Administer **Surufatinib** (e.g., once daily by oral gavage) or vehicle control to the respective groups for a specified duration (e.g., 21-28 days).
- Monitoring:
 - Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
 - Monitor animal body weight and overall health as indicators of toxicity.
- Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).[10]
- Data Analysis: Compare the mean tumor volume and tumor weight between the treatment and control groups. Calculate the tumor growth inhibition (TGI) percentage.

Conclusion

Surufatinib is a rationally designed multi-kinase inhibitor with a novel dual mechanism of action that targets both tumor angiogenesis and the immunosuppressive tumor microenvironment. Its potent and selective inhibition of VEGFR, FGFR1, and CSF-1R has been validated in preclinical studies. This promising preclinical profile has translated into significant clinical benefit, as demonstrated in the pivotal SANET-ep and SANET-p Phase III trials, establishing **Surufatinib** as an important therapeutic option for patients with advanced neuroendocrine tumors.[3][4][12] Ongoing research continues to explore its potential in other solid tumors and in combination with other anti-cancer therapies.[2]

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References

- 1. benchchem.com [benchchem.com]

- 2. HUTCHMED - Chi-Med Announces Surufatinib Granted FDA Orphan Drug Designation for Pancreatic Neuroendocrine Tumors [hutch-med.com]
- 3. Current treatments and future potential of surufatinib in neuroendocrine tumors (NETs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small-Molecule Inhibitor Surufatinib for Advanced Extrapancreatic Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Surufatinib? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfatinib, a novel multi-targeted tyrosine kinase inhibitor of FGFR1, CSF1R, and VEGFR1–3, suppresses osteosarcoma proliferation and invasion via dual role in tumor cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20220073642A1 - Methods of using surufatinib in treating advanced pancreatic and extra-pancreatic neuroendocrine tumors - Google Patents [patents.google.com]
- 12. Efficacy and safety of surufatinib in the treatment of patients with neuroendocrine tumor: a real-world study in Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surufatinib in advanced neuroendocrine tumours: Final overall survival from two randomised, double-blind, placebo-controlled phase 3 studies (SANET-ep and SANET-p) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of surufatinib in the treatment of thymic neuroendocrine tumors: a 102-case retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
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